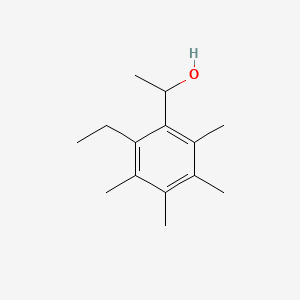
(S)-2-(Fmoc-amino)-4-iodobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(Fmoc-amino)-4-iodobutanoic acid is a modified amino acid that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an iodine atom on the butanoic acid chain. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The iodination of the butanoic acid chain can be carried out using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(Fmoc-amino)-4-iodobutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Deprotection: Piperidine in DMF.
Major Products Formed
Substitution: Products depend on the nucleophile used.
Deprotection: The free amino acid is obtained after removal of the Fmoc group.
Applications De Recherche Scientifique
(S)-2-(Fmoc-amino)-4-iodobutanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design of peptide-based drugs.
Bioconjugation: For attaching peptides to other molecules or surfaces.
Mécanisme D'action
The primary function of (S)-2-(Fmoc-amino)-4-iodobutanoic acid in peptide synthesis is to protect the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-(Fmoc-amino)-4-bromobutanoic acid
- (S)-2-(Fmoc-amino)-4-chlorobutanoic acid
Uniqueness
The iodine atom in (S)-2-(Fmoc-amino)-4-iodobutanoic acid makes it more reactive in substitution reactions compared to its bromine or chlorine counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .
Propriétés
Formule moléculaire |
C19H18INO4 |
|---|---|
Poids moléculaire |
451.3 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid |
InChI |
InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |
Clé InChI |
WUMHLUDKFHNQNJ-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


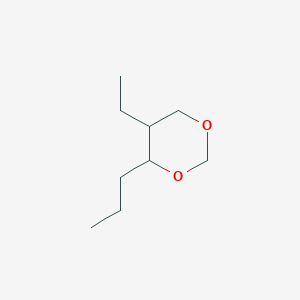
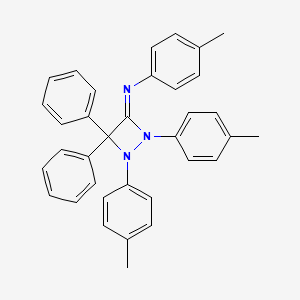
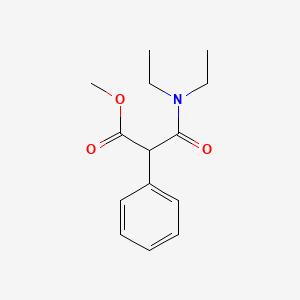
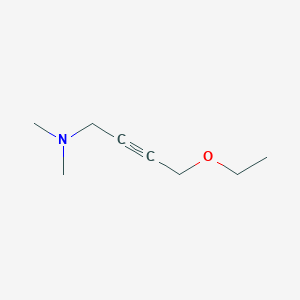

![2,2,2-trifluoro-N-[2-methyl-2-(prop-2-ynoxymethyldisulfanyl)propyl]acetamide](/img/structure/B14010310.png)
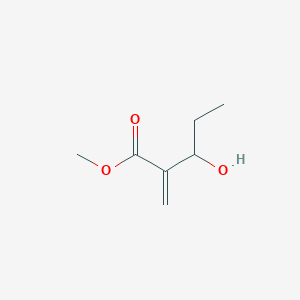

![2-[Tert-butyl(methyl)amino]-3-methylbut-2-enenitrile](/img/structure/B14010319.png)
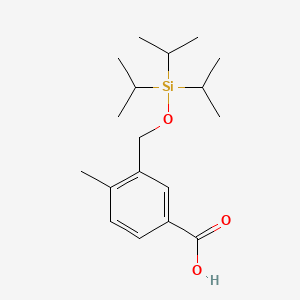
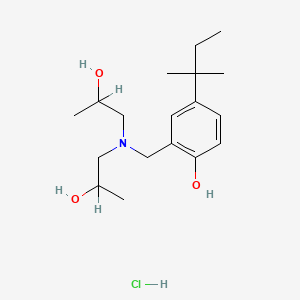
![Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester, monohydrochloride](/img/structure/B14010334.png)

